Threo-ritalinol hydrochloride
CAS No.:
Cat. No.: VC14591867
Molecular Formula: C13H19NO
Molecular Weight: 205.30 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H19NO |
|---|---|
| Molecular Weight | 205.30 g/mol |
| IUPAC Name | (2R)-2-phenyl-2-[(2R)-piperidin-2-yl]ethanol |
| Standard InChI | InChI=1S/C13H19NO/c15-10-12(11-6-2-1-3-7-11)13-8-4-5-9-14-13/h1-3,6-7,12-15H,4-5,8-10H2/t12-,13-/m1/s1 |
| Standard InChI Key | IKNCLLOBJQVKNP-CHWSQXEVSA-N |
| Isomeric SMILES | C1CCN[C@H](C1)[C@H](CO)C2=CC=CC=C2 |
| Canonical SMILES | C1CCNC(C1)C(CO)C2=CC=CC=C2 |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition and Stereochemistry
Threo-ritalinol hydrochloride is a hydrochloride salt with the molecular formula and a molecular weight of 241.76 g/mol . Its IUPAC name, (2R)-2-phenyl-2-[(2R)-piperidin-2-yl]ethanol hydrochloride, reflects its stereochemical configuration, which includes two defined stereocenters at the piperidine and phenyl-ethanol moieties . The threo designation indicates a specific diastereomeric relationship distinct from the erythro configuration, a critical factor in its biological activity .
The compound’s SMILES notation, , underscores the R configuration at both stereocenters, which is essential for its interaction with biological targets . The presence of a piperidine ring and a hydroxyl group facilitates hydrogen bonding, as evidenced by its hydrogen bond donor count (3) and acceptor count (2) .
Table 1: Key Molecular Properties of Threo-Ritalinol Hydrochloride
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 241.76 g/mol |
| Hydrogen Bond Donors | 3 |
| Hydrogen Bond Acceptors | 2 |
| Topological Polar SA | 32.3 Ų |
| Rotatable Bond Count | 3 |
Synthesis and Stereochemical Resolution
Synthetic Pathways
Threo-ritalinol hydrochloride is synthesized through stereoselective methods to isolate the threo diastereomer. A common approach involves the catalytic hydrogenation of a methylphenidate precursor followed by hydrochloric acid salt formation . The stereochemical integrity of the product is validated via chiral chromatography and nuclear magnetic resonance (NMR) spectroscopy, ensuring >99% enantiomeric excess .
Importance of Stereochemistry
The threo configuration confers distinct pharmacokinetic and pharmacodynamic properties compared to its erythro counterpart. For instance, the R,R configuration enhances binding affinity to the dopamine transporter (DAT) by optimizing spatial alignment with the transporter’s hydrophobic pocket . This stereospecificity mirrors the activity profile of methylphenidate, where the threo isomer exhibits greater central nervous system (CNS) penetration .
Pharmacological Profile and Mechanism of Action
Dopamine Transporter Inhibition
Threo-ritalinol hydrochloride functions as a competitive inhibitor of the sodium-dependent dopamine transporter (SLC6A3), a target implicated in attention deficit hyperactivity disorder (ADHD), cocaine addiction, and Parkinson’s disease . By blocking dopamine reuptake, the compound increases synaptic dopamine concentrations, akin to the mechanism of methylphenidate .
Table 2: Comparative Pharmacological Data
| Parameter | Threo-Ritalinol HCl | Methylphenidate |
|---|---|---|
| DAT Inhibition (IC₅₀) | 12 nM | 10 nM |
| Selectivity over SERT | 50-fold | 30-fold |
| Plasma Half-Life | 2.5 hours | 3.5 hours |
Neurochemical Effects
In rodent models, threo-ritalinol hydrochloride (1–10 mg/kg) dose-dependently enhances extracellular dopamine levels in the striatum, as measured by microdialysis . This effect correlates with improved performance in attention-based tasks, supporting its potential utility in ADHD management .
Therapeutic Applications and Clinical Relevance
Attention Deficit Hyperactivity Disorder (ADHD)
Preclinical studies suggest that threo-ritalinol hydrochloride ameliorates attention deficits in spontaneously hypertensive rats (SHR), a validated ADHD model . Its shorter half-life compared to methylphenidate may reduce the risk of insomnia, a common side effect of stimulant therapies .
Parkinson’s Disease
Preliminary in vitro data indicate that threo-ritalinol hydrochloride protects dopaminergic neurons from oxidative stress, a hallmark of Parkinson’s pathology . This neuroprotective effect is mediated through the upregulation of glutathione synthesis, though in vivo validation is pending .
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